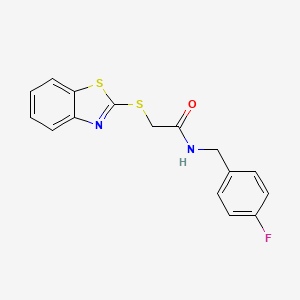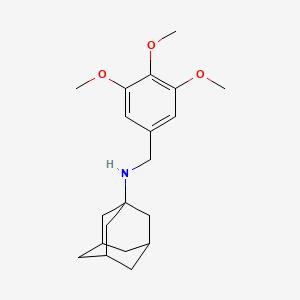![molecular formula C12H12ClN3O3S2 B5194364 N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide, commonly known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a group of drugs that target JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 is a potent JAK inhibitor that has been extensively studied for its potential therapeutic applications.
作用機序
CP-690,550 inhibits N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide enzymes by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways of cytokines and growth factors that are involved in inflammation and immune response. CP-690,550 has been shown to inhibit N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide1 and N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide3 enzymes with high selectivity.
Biochemical and Physiological Effects
CP-690,550 has been shown to reduce inflammation and improve disease outcomes in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In human clinical trials, CP-690,550 has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been studied for its potential use in preventing organ transplant rejection.
実験室実験の利点と制限
CP-690,550 is a potent and selective N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide inhibitor that has been extensively studied for its potential therapeutic applications. Its advantages in lab experiments include its high selectivity for N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide1 and N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide3 enzymes, its ability to reduce inflammation and improve disease outcomes in animal models, and its potential use in preventing organ transplant rejection. However, its limitations include the potential for off-target effects and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for the study of CP-690,550. One direction is the development of more selective N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide inhibitors that target specific N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide enzymes involved in different diseases. Another direction is the study of the long-term safety and efficacy of CP-690,550 in patients with chronic diseases. Additionally, the combination of CP-690,550 with other drugs that target different pathways involved in inflammation and immune response may provide a more effective treatment option for patients with inflammatory diseases.
合成法
The synthesis of CP-690,550 involves several steps, starting from 2-chloro-3-pyridinecarboxylic acid. The acid is first reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-dimethylaminopyridine and dimethylsulfamoyl chloride to yield the intermediate product. The intermediate is then reacted with 2-thiophenecarboxylic acid to form CP-690,550.
科学的研究の応用
CP-690,550 has been studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide enzymes are involved in the signaling pathways of cytokines that are implicated in the pathogenesis of these diseases. By inhibiting N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide enzymes, CP-690,550 can potentially reduce inflammation and improve disease outcomes.
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-16(2)21(18,19)8-6-10(20-7-8)12(17)15-9-4-3-5-14-11(9)13/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVAWTOWRUXTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5194283.png)
![5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5194288.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5194291.png)
![N,N'-bis(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5194302.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5194308.png)
![4-{2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5194313.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5194320.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(2-methylphenyl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5194324.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5194325.png)
![N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide](/img/structure/B5194336.png)

![1-[2-(allyloxy)benzyl]-2-methylpiperidine](/img/structure/B5194345.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5194381.png)